2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride is a hydrochloride salt derivative of a compound that features both a pyrazine ring and a piperidine ring. This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The compound is cataloged under the CAS number 1185309-79-8, with its molecular formula being C10H16ClN3O and a molecular weight of approximately 229.71 g/mol. It is available for research purposes from various chemical suppliers, indicating its relevance in ongoing scientific studies.
2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride is classified as an organic compound, specifically belonging to the category of piperidine derivatives. Its unique structure contributes to its potential biological activities, making it a subject of interest in drug development and chemical synthesis.
The synthesis of 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride involves several steps, typically starting from commercially available precursors. A general synthetic route includes:
These methods are generally optimized for yield and purity, employing techniques such as column chromatography for purification .
The compound's structural data includes:
These details are crucial for understanding its chemical behavior and potential interactions in biological systems.
2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride can participate in various chemical reactions typical of amines and heterocycles:
These reactions highlight the versatility of this compound in synthetic organic chemistry .
The compound exhibits typical properties associated with piperidine derivatives, including basicity due to the nitrogen atom in the piperidine ring. Its reactivity is influenced by the presence of both the piperidine and pyrazine moieties, making it suitable for various chemical transformations.
Relevant analyses often include:
2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride has several potential applications in scientific research:
Its diverse applications underscore its importance in advancing research across multiple scientific fields .
Regioselective functionalization of the pyrazine ring is critical for efficient synthesis of 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride. The electron-deficient nature of pyrazine necessitates precise reaction control to achieve selective O-alkylation at the 2-position. Mitsunobu reactions between N-Boc-protected 3-(hydroxymethyl)piperidine and 2-hydroxypyrazines demonstrate exceptional regioselectivity (>95:5) when performed under anhydrous conditions with diethyl azodicarboxylate (DEAD) and triphenylphosphine [4]. This method avoids the formation of N-alkylated byproducts common in traditional alkylation approaches.
Alternative routes involve sequential halogenation/Suzuki coupling strategies. Selective iodination at the 5-position of 2-aminopyrazine occurs with N-iodosuccinimide, followed by chloro-displacement using sodium tert-butoxide to generate 5-iodo-2-chloropyrazine. Subsequent Suzuki-Miyaura cross-coupling enables introduction of aryl/heteroaryl groups before piperidine attachment [4]. Palladium catalysis (Pd(PPh₃)₄) achieves coupling yields of 78-92% while maintaining halogen positional fidelity crucial for downstream functionalization. Hydrogenation of pyridine precursors represents another regioselective approach, where heterogeneous nickel silicide catalysts convert substituted pyridines to piperidines with >90% diastereoselectivity under mild conditions (50°C, 20 bar H₂), preserving sensitive functional groups [1].
Table 1: Regioselectivity in Key Synthetic Steps
Reaction Type | Conditions | Regioselectivity Ratio | Yield Range |
---|---|---|---|
Mitsunobu alkylation | DEAD, PPh₃, 0°C→RT | >95:5 (O- vs N-alkylation) | 65-82% |
Pyrazine halogenation | NIS, DMF, 60°C | 100% C5-selectivity | 88-95% |
Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | >99% C5-selectivity | 78-92% |
Pyridine hydrogenation | Ni-Si catalyst, 50°C, 20 bar H₂ | >90% cis-selectivity | 85-94% |
Modifications at the solvent-exposed region of the pyrazine ring significantly influence target engagement and cellular permeability. Systematic SAR studies demonstrate that 5-aryl substituents with hydrogen-bond acceptors enhance binding to flavin-dependent enzymes like LSD1 (Ki = 29 nM) [2]. Para-cyanophenyl derivatives increase hydrophobic contact with conserved Tyr761 in LSD1, improving inhibition 40-fold compared to unsubstituted analogs [2]. Similarly, in flavivirus NS2B-NS3 protease inhibitors, 5-(4-cyanophenyl)-6-(3-trifluoromethylphenyl) substitution patterns yield IC₅₀ values of 130 nM against Zika virus protease, attributed to enhanced allosteric pocket occupation [4].
Electron-withdrawing groups (EWGs) at pyrazine C5/C6 positions modulate π-stacking with cofactor FAD. Polar solubilizing groups maintain membrane permeability when balanced with lipophilicity: 5-(4-aminomethylphenyl) analogs exhibit optimal LogD (1.8) and Papp (Caco-2) = 22 × 10⁻⁶ cm/s, compared to <5 × 10⁻⁶ cm/s for carboxylic acid derivatives [2] [4]. Molecular modeling confirms that para-substituted pyrazine derivatives adopt perpendicular orientations relative to the piperidine ring, positioning solubilizing groups toward solvent access channels without disrupting target engagement.
Table 2: Bioactivity of Pyrazine Solvent-Front Modifications
C5/C6 Substituents | Target Protein | Binding Affinity | Cellular EC₅₀ | LogD |
---|---|---|---|---|
5,6-di(4-Bromophenyl) | ZIKV NS2B-NS3 | IC₅₀ = 21.7 µM | >10 µM | 3.9 |
5-(4-Cyanophenyl)-6-phenyl | LSD1 | Ki = 29 nM | 280 nM | 2.1 |
5-(4-CF₃-phenyl)-6-(3-Cl-phenyl) | DENV NS2B-NS3 | IC₅₀ = 190 nM | 420 nM | 3.3 |
5-(4-Aminomethylphenyl) | LSD1 | Ki = 84 nM | 350 nM | 1.8 |
Piperidine ring conformation directly modulates ligand-receptor binding through three key mechanisms: (1) nitrogen protonation state influences H-bond donation capacity, (2) stereochemistry dictates hydrophobic pocket orientation, and (3) C3/C4 substituents pre-organize bioactive conformations. Protonation of the piperidine nitrogen (pKa ≈ 10.2) enables salt bridge formation with catalytic aspartates (Asp555 in LSD1) [2]. Molecular dynamics simulations reveal that 3S-methyl substitution induces a chair conformation with axial methyl orientation, improving van der Waals contacts with Ile356 in NS2B-NS3 protease by 3.8 kcal/mol versus unsubstituted analogs [5].
Comparative SAR shows that C3-equatorial substituents enhance selectivity >160-fold against off-target monoamine oxidases. N-Benzyl-4-aminopiperidine derivatives exhibit 250-fold reduced LSD1 affinity versus 3-benzylpiperidinyl analogs, demonstrating that spacer attachment position critically impacts vector orientation [2]. In GABAA receptor modulators, 3R-methylpiperidine derivatives show 50-fold lower binding than corresponding 3S-methyl isomers, emphasizing enantioselective recognition [5]. Piperidine N-acylation (e.g., with 4-methylpiperazinecarboxylate) maintains basicity while reducing P-glycoprotein efflux ratio from 8.2 to 1.3, significantly enhancing CNS exposure in rodent models [5].
Amide coupling at piperidine nitrogen requires tailored reagents to prevent epimerization and O-acylurea formation. Benchmark studies comparing seven coupling agents reveal carbodiimides with HOAt provide optimal results for sterically hindered secondary amines:
EDC/HOAt achieves 92% conversion to N-((pyrazin-2-yl)oxy)methyl)piperidine-3-carboxamide without detectable racemization at chiral piperidine centers (reaction condition: 0°C→RT, 12h, DCM). In contrast, HATU causes significant epimerization (>15% dr reduction) due to elevated reaction temperatures (45°C) required for complete conversion [4]. Propylphosphonic anhydride (T3P) in ethyl acetate enables efficient couplings (87% yield) with simplified purification via aqueous workup, though it demonstrates limited efficacy with electron-deficient pyrazine carboxylic acids.
For hydrochloride salt substrates, in situ neutralization protocols are critical. Triethylamine (3 eq) combined with PyBOP provides 78% yield of amide products, while DIEA leads to di-alkylation byproducts (>30%). Kinetic studies show that carbodiimide-mediated couplings follow second-order kinetics (k₂ = 0.42 L·mol⁻¹·min⁻¹), whereas uronium salts exhibit first-order kinetics (k₁ = 1.8 × 10⁻² min⁻¹), indicating mechanistic differences in rate-limiting steps [4].
Table 3: Coupling Agent Efficiency Comparison
Coupling System | Reaction Temp | Yield | Epimerization | Byproduct Formation |
---|---|---|---|---|
EDC/HOAt/DIEA | 0°C → RT | 92% | <1% | 3% (O-acylurea) |
HATU/DIEA | 45°C | 85% | 15-18% | 8% (tetramethylguanidine) |
T3P/N-methylmorpholine | RT | 87% | <1% | 5% (phosphonate ester) |
DIC/OxymaPure | 25°C | 83% | 2% | 10% (N-acylurea) |
Crystallization as hydrochloride salts significantly modifies the biopharmaceutical properties of 2-(Piperidin-3-ylmethoxy)-pyrazine derivatives. Salt formation increases aqueous solubility by >50-fold (free base: 0.08 mg/mL vs HCl salt: 4.1 mg/mL at pH 6.8) due to protonation-induced hydration energy changes [5] [6]. This enhances oral absorption, with rat pharmacokinetics showing Cmax = 1.8 µM for salts versus 0.2 µM for free bases at 5 mg/kg dosing. Crystalline stability also improves: hydrochloride salts maintain >95% purity after 6 months at 40°C/75% RH, while free bases degrade >10% under identical conditions [5].
Salt formation alters protein binding through charge-mediated interactions. Plasma protein binding decreases from 92% (free base) to 78% (HCl salt) for pyrazine-piperidine hybrids, correlating with 3.5-fold increased volume of distribution (Vdss = 4.2 L/kg vs 1.2 L/kg) [6]. This effect enhances tissue penetration, evidenced by 5-fold higher brain-to-plasma ratios (0.42 vs 0.08) in rodent studies. However, hydrochloride salts exhibit pH-dependent crystallization in the gastrointestinal tract: in vitro dissolution studies show rapid release at gastric pH (1.2) but precipitation at intestinal pH (6.5), necessitating enteric coating for optimal bioavailability [5].
Table 4: Biopharmaceutical Properties of Free Base vs Hydrochloride Salt
Property | Free Base | Hydrochloride Salt | Change |
---|---|---|---|
Aqueous solubility (pH 6.8) | 0.08 mg/mL | 4.1 mg/mL | 51× increase |
Caco-2 permeability (×10⁻⁶ cm/s) | 38.2 | 25.7 | 33% decrease |
Plasma protein binding | 92% | 78% | 14% decrease |
Rat oral AUC₀–₂₄ (µM·h) | 5.2 | 28.7 | 5.5× increase |
Brain-to-plasma ratio | 0.08 | 0.42 | 5.3× increase |
Accelerated stability (40°C/75% RH) | 90% purity | >95% purity | Improved stability |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3